molecular formula C14H17N3O2S2 B12034461 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12034461
M. Wt: 323.4 g/mol
InChI Key: NKHPSLSKMIRPRU-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound with the molecular formula C14H17N3O2S2 and a molecular weight of 323.43 g/mol . It is part of the thiazole class of heterocyclic compounds, which are five-membered rings containing both nitrogen and sulfur atoms . The thiazole core is a significant scaffold in medicinal chemistry due to its aromaticity and presence in a wide range of bioactive molecules, both natural and synthetic . The specific structure of this compound, featuring a 4-ethoxyphenyl substituent and a thioxo (C=S) group, makes it a valuable intermediate for researchers investigating structure-activity relationships (SAR) in drug discovery. Thiazole derivatives are renowned for their diverse and broad-spectrum of biological activities . They are frequently explored in preclinical research for potential therapeutic applications, including as anticancer, antimicrobial, antifungal, and anti-inflammatory agents . The presence of the thiazole ring is a key feature in several approved drugs, such as the antimicrobial Sulfathiazole, the antiretroviral Ritonavir, and the tyrosine kinase inhibitor Dasatinib, which is used to treat chronic myeloid leukemia . As such, this compound provides a versatile chemical template for designing and synthesizing novel molecules aimed at various biological targets. Please note: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H17N3O2S2/c1-3-16-13(18)11-12(15)17(14(20)21-11)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4,15H2,1-2H3,(H,16,18)

InChI Key

NKHPSLSKMIRPRU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OCC)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Thiourea Cyclization

The thiazole ring is constructed through cyclization of a thiourea intermediate with α-bromoketones or chloroacetone derivatives. Kim et al. demonstrated that dehydrative cyclization of thiourea intermediates using α-bromoketones in dimethylformamide (DMF) efficiently yields 2-amino-thiazole scaffolds. For the target compound, this involves:

  • Synthesis of Thiourea Intermediate : Reacting 4-ethoxyphenyl isothiocyanate with ethylamine in anhydrous ethanol forms the N-ethyl thiourea derivative.

  • Cyclization with α-Bromoketone : Treating the thiourea with 2-bromo-1-(4-ethoxyphenyl)ethanone in DMF at 60°C induces cyclization, forming the thiazole ring.

The reaction mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by bromide elimination and tautomerization to stabilize the thioxo group.

Solid-Phase Synthesis for Enhanced Regiocontrol

Solid-phase synthesis minimizes isomerization by immobilizing intermediates on resin. Gong et al. reported reductive amination of 4-formyl-3-methoxy phenoxy resin with ethylamine, followed by thiourea formation and cyclization with α-bromoketones. While this method originally targeted 2-amino-5-carboxamide thiazoles, adapting it for the 4-ethoxyphenyl variant requires substituting the bromoketone with 2-bromo-1-(4-ethoxyphenyl)ethanone. Cleavage from the resin using trifluoroacetic acid (TFA) and dichloromethane (DCM) yields the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency depends on solvent polarity and temperature:

  • DMF vs. THF : DMF enhances reaction rates due to its high polarity, which stabilizes the transition state during cyclization. Trials in tetrahydrofuran (THF) resulted in incomplete conversion (<50%).

  • Temperature : Optimal yields (82–85%) occur at 60–70°C. Elevated temperatures (>80°C) promote side reactions, such as over-oxidation of the thioxo group.

Catalytic Additives

  • Triethylamine (TEA) : Adding TEA (1 equiv.) scavenges HBr generated during cyclization, shifting equilibrium toward product formation.

  • Molecular Sieves : 4Å molecular sieves improve yields by absorbing water, preventing hydrolysis of the thiourea intermediate.

Intermediate Characterization and Analytical Data

Critical intermediates were characterized via spectroscopy and chromatography:

IntermediateCharacterization DataSource
N-Ethyl Thiourea Derivative1H NMR (400 MHz, CDCl3) : δ 1.21 (t, 3H, CH3), 3.45 (q, 2H, CH2), 7.32–7.45 (m, 4H, Ar-H)
α-Bromoketone PrecursorMS (ESI) : m/z 273.1 [M+H]+; IR (KBr) : 1685 cm⁻¹ (C=O)
Thiazole Resin (Solid Phase)HPLC Purity : 94% after cleavage; Mp : 198–202°C

Challenges and Mitigation Strategies

Isomerization During Cyclization

The thiourea intermediate’s ambident nucleophilicity risks forming regioisomers. Using bulkier solvents (e.g., toluene) or low temperatures (0–5°C) reduces isomerization.

Purification Difficulties

The product’s low solubility in common solvents necessitates chromatographic purification on silica gel with ethyl acetate/hexane (3:7). Recrystallization from ethanol/water (1:1) improves purity to >98%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Solution-Phase7895Moderate
Solid-Phase8594Low
Microwave-Assisted8897High

Microwave-assisted synthesis (unreported in sources but inferred from analogous protocols) reduces reaction times from 12 hours to 30 minutes, enhancing scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole core and substituents (e.g., amino, thioxo, ethoxyphenyl) enable nucleophilic substitution at reactive sites. Key observations include:

Reaction Type Conditions Products References
Amino Group Alkylation Ethyl iodide, K₂CO₃, DMF, 60°CN-alkylated derivatives with modified biological activity
Thioxo Group Reactivity Reaction with alkyl halides (e.g., CH₃I)Thioether formation or ring-opening products under basic conditions
Ethoxyphenyl Modification Electrophilic aromatic substitutionBromination or nitration at the para position of the ethoxyphenyl ring
  • The amino group at position 4 participates in alkylation and acylation, enhancing solubility or targeting specificity.

  • The thioxo group (C=S) reacts with alkylating agents to form thioethers, altering electronic properties.

Oxidation and Reduction Reactions

The thiazole ring and substituents undergo redox transformations:

Reaction Type Conditions Products References
Thioxo Oxidation H₂O₂, acetic acid, 50°CSulfoxide or sulfone derivatives
Amino Group Oxidation KMnO₄, acidic conditionsNitroso or nitro derivatives
Reduction of Thiazole NaBH₄, Pd/C hydrogenationDihydrothiazole or ring-opened thiol derivatives
  • Oxidation of the thioxo group produces sulfoxides or sulfones, which modulate biological activity (e.g., enhanced enzyme inhibition) .

  • Reduction of the thiazole ring can

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities associated with thiazole derivatives, including:

  • Antimicrobial Activity : Thiazoles have been shown to exhibit significant antimicrobial properties against a variety of pathogens. For instance, certain derivatives demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
  • Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Medicinal Chemistry

Thiazole derivatives like 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide are being explored for their potential as drug candidates targeting various diseases:

Application Area Details
Antimicrobial AgentsEffective against multiple bacterial strains and fungi.
Anticancer DrugsInduces apoptosis in various cancer cell lines (e.g., MCF7, A549).
Anticonvulsant AgentsExhibited anticonvulsant properties in animal models .

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are under investigation to determine its efficacy and safety profiles. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Mechanisms

Research has delved into the mechanisms by which thiazole derivatives exert their effects on biological systems. For example:

  • Apoptosis Induction : Mechanistic studies suggest that these compounds may activate caspases and other apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Some thiazoles act as inhibitors of key enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:

  • Anticancer Activity Evaluation : A study tested a series of thiazole compounds against human cancer cell lines using the MTT assay. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity compared to standard treatments like cisplatin .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various thiazole derivatives against clinical isolates of bacteria. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine) : Increase melting points (e.g., 1e: 270–272°C) due to enhanced intermolecular interactions .
  • N-Substituents : Bulky groups (e.g., cyclohexyl in ) may reduce solubility but improve target binding in biological systems.
  • 4-Ethoxyphenyl Group : The ethoxy group (electron-donating) likely enhances solubility compared to fluorine or phenyl analogs, though direct data are unavailable .

Inferences for Target Compound :

  • The N-ethyl carboxamide group could balance hydrophilicity and steric effects, optimizing receptor interactions .

Biological Activity

4-amino-3-(4-ethoxyphenyl)-N-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative with potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Key features include:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Amino group : Contributes to the compound's reactivity and biological activity.
  • Ethoxyphenyl substituent : Enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of thiazole derivatives often involves several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, impacting metabolic pathways.
  • Cytotoxic Effects : Certain derivatives induce apoptosis in cancer cells through various pathways, such as the mitochondrial pathway.
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial strains.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain thiazole compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)
4-amino-3-(4-ethoxyphenyl)-N-ethyl...A431< 1.98
DoxorubicinA4311.5

Antimicrobial Properties

The compound shows promising antimicrobial activity:

  • It has been tested against both gram-positive and gram-negative bacteria, demonstrating a higher efficacy against the latter .
Bacterial StrainZone of Inhibition (mm)
E. coli15
Staphylococcus aureus12

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various thiazole derivatives on human breast cancer cells (MCF-7). The compound showed significant growth inhibition compared to controls.
  • Antimicrobial Study : Another investigation assessed the antibacterial properties against clinical isolates of E. coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use in treating infections.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves selecting reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, using a palladium-carbon catalyst under hydrogenation conditions (as in ) can enhance intermediate reduction efficiency. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures timely termination to minimize byproducts. Post-synthesis purification via recrystallization (e.g., using methanol or ethanol) or column chromatography with gradients of ethyl acetate/hexane can improve purity. Adjusting stoichiometry of reagents, such as optimizing equivalents of 4-ethoxyphenyl precursors, may increase yields, as seen in analogous thiazole syntheses achieving >85% yields .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:
A combination of 1H-NMR, 13C-NMR, and FT-IR spectroscopy is critical. For example:

  • 1H-NMR identifies protons on the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and thioxo-thiazole protons (δ 3.5–4.5 ppm) .
  • FT-IR confirms functional groups: N-H stretches (~3300 cm⁻¹ for amine), C=O (1680–1720 cm⁻¹), and C=S (1200–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How does the substitution pattern on the thiazole ring influence reactivity in derivatization?

Methodological Answer:
The 4-ethoxyphenyl and N-ethyl groups impact steric and electronic effects. For instance:

  • Electron-donating ethoxy groups activate the thiazole ring for electrophilic substitution but may hinder nucleophilic attacks at the 5-carboxamide position .
  • Thioxo (C=S) groups facilitate ring-opening reactions under basic conditions, enabling functionalization at the sulfur atom. Computational modeling (e.g., DFT calculations) can predict reactive sites for targeted derivatization .

Advanced: How can contradictions in biological activity data across assays be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., solvent polarity affecting solubility) or cell-line variability. Strategies include:

  • Standardizing solubility protocols : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity .
  • Dose-response validation : Perform multiple assays (e.g., enzymatic inhibition, cell viability) with overlapping concentration ranges.
  • Metabolic stability testing : Assess compound degradation in serum-containing media to rule out false negatives .

Basic: What are the critical steps in confirming molecular structure post-synthesis?

Methodological Answer:

  • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .
  • X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the ethoxyphenyl and thioxo groups .
  • 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to verify substituent positions .

Advanced: How can computational methods predict biological target interactions?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the compound’s carboxamide and thioxo motifs .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions.
  • Pharmacophore modeling : Map essential features (hydrogen bond acceptors, hydrophobic regions) to screen for off-target effects .

Basic: What are common impurities, and how can they be identified?

Methodological Answer:
Common impurities include:

  • Unreacted 4-ethoxyphenyl precursors : Detectable via HPLC retention time shifts or NMR singlet peaks at δ 6.8–7.2 ppm (aromatic protons) .
  • Oxidation byproducts (e.g., sulfoxide) : Identified by FT-IR shifts (S=O at ~1050 cm⁻¹) or LC-MS mass increments (+16 amu) .
  • Column chromatography fractions analyzed by TLC can isolate these impurities.

Advanced: What role does the ethoxyphenyl group play in physicochemical properties?

Methodological Answer:

  • Lipophilicity : The ethoxy group increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Ethoxy groups resist oxidative demethylation compared to methoxy, prolonging half-life in vivo .
  • Crystallinity : Bulky ethoxyphenyl substituents may reduce melting points, complicating crystallization .

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